(E)-4-(pent-3-enyl)pyridine
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Overview
Description
4-Pentenyl pyridine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with a pentenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentenyl pyridine can be synthesized through several methods. One common approach involves the condensation of 4-pentenyl bromide with pyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, 4-pentenyl pyridine can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Pentenyl pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of 4-pentenyl pyridine can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 4-pentyl pyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: 4-Pentyl pyridine
Substitution: Halogenated or nitrated derivatives of 4-pentenyl pyridine
Scientific Research Applications
4-Pentenyl pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: 4-Pentenyl pyridine derivatives are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-pentenyl pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom. It is structurally similar but lacks the pentenyl group.
Pyrrole: Another five-membered aromatic heterocycle with a nitrogen atom.
Piperidine: A six-membered heterocycle with a nitrogen atom, but in a saturated form.
Uniqueness of 4-Pentenyl Pyridine: 4-Pentenyl pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical reactivity and potential biological activity. This substitution allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C10H13N |
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Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3/b3-2+ |
InChI Key |
GPWIRQVGUXBSNL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCC1=CC=NC=C1 |
Canonical SMILES |
CC=CCCC1=CC=NC=C1 |
Origin of Product |
United States |
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